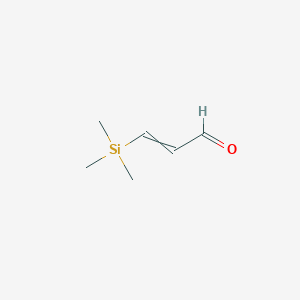
3-Trimethylsilylprop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trimethylsilylprop-2-enal is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-enal backbone. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Trimethylsilylprop-2-enal can be synthesized through several methods. One common approach involves the reaction of 3-trimethylsilylpropynoic acid with thionyl chloride in dimethylformamide (DMF), followed by treatment with oxalyl chloride . This method yields 3-trimethylsilylprop-2-enoyl chloride, which can then be converted to this compound through hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Trimethylsilylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Trimethylsilylprop-2-enal finds applications in diverse scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-trimethylsilylprop-2-enal involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the desired transformations .
Comparison with Similar Compounds
Similar Compounds
3-Trimethylsilylpropynoic Acid: A precursor in the synthesis of 3-trimethylsilylprop-2-enal.
3-Trimethylsilylprop-2-enoyl Chloride: An intermediate in the synthesis of this compound.
Trimethylsilyl Chloride: A commonly used reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of an enal with the stability imparted by the trimethylsilyl group. This combination allows for versatile applications in various chemical reactions and makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
58107-34-9 |
|---|---|
Molecular Formula |
C6H12OSi |
Molecular Weight |
128.24 g/mol |
IUPAC Name |
3-trimethylsilylprop-2-enal |
InChI |
InChI=1S/C6H12OSi/c1-8(2,3)6-4-5-7/h4-6H,1-3H3 |
InChI Key |
KYPJODYLZIOMTO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















